Cas no 918518-99-7 (Quinoline, 6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]-)
918518-99-7 structure
Product Name:Quinoline, 6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]-
CAS No:918518-99-7
MF:C16H10BrCl2N
MW:367.067301273346
CID:773909
PubChem ID:59178235
Update Time:2025-04-19
Quinoline, 6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]-
- 3-(4-chlorobenzyl)-6-bromo-2-chloroquinoline
- 6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline
- 918518-99-7
- AKOS015958883
- DTXSID80731204
- FT-0740289
- SCHEMBL13227192
-
- Inchi: 1S/C16H10BrCl2N/c17-13-3-6-15-11(9-13)8-12(16(19)20-15)7-10-1-4-14(18)5-2-10/h1-6,8-9H,7H2
- InChI Key: ABQWHPYCFIIQNG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=CC(=C(N=2)Cl)CC1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 364.93737g/mol
- Monoisotopic Mass: 364.93737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 12.9Ų
Quinoline, 6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]- Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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